molecular formula C20H14 B014458 9-Phenylanthracene CAS No. 602-55-1

9-Phenylanthracene

Cat. No.: B014458
CAS No.: 602-55-1
M. Wt: 254.3 g/mol
InChI Key: LUBXLGUQZVKOFP-UHFFFAOYSA-N
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Description

9-Phenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a phenyl group attached at the ninth position. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 9-Phenylanthracene is the electron-rich regions of molecules, as it acts as an electron-donating compound . This property is due to its planar structure, which is achieved by constraining the molecule in a coplanar fashion by two methylene tethers .

Mode of Action

This compound interacts with its targets by donating electrons. The rigid planarization of the molecule increases its electron-donating character . This interaction induces a bathochromic shift of its absorption, as well as an increased molar absorption coefficient and intense fluorescence .

Biochemical Pathways

This compound primarily affects the optoelectronic properties of materials. It is used as a building block for fluorescent materials due to its electron-donating character and the resulting intense fluorescence . In addition, it has been shown to exhibit weak ferromagnetism when intercalated with potassium .

Result of Action

The interaction of this compound with its targets results in a change in the optoelectronic properties of the system. Specifically, it induces a bathochromic shift of absorption and an increase in the molar absorption coefficient . This leads to intense fluorescence, making this compound a promising building block for fluorescent materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alkali metals such as potassium can tune the physicochemical properties of this compound, leading to phenomena such as weak ferromagnetism . Furthermore, the optoelectronic properties of this compound, including its fluorescence, can be affected by the surrounding environment, such as the presence of other molecules or changes in temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses phenylboronic acid and 9-bromoanthracene as starting materials, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as efficient purification techniques like recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Phenylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-Phenylanthracene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its electron-donating character and fluorescence properties. This makes it a valuable compound for developing advanced materials in optoelectronics and other fields .

Properties

IUPAC Name

9-phenylanthracene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBXLGUQZVKOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3075254
Record name Anthracene, 9-phenyl-
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Aldrich MSDS]
Record name 9-Phenylanthracene
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Vapor Pressure

0.00000009 [mmHg]
Record name 9-Phenylanthracene
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CAS No.

602-55-1
Record name 9-Phenylanthracene
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Synthesis routes and methods I

Procedure details

Into a 200 mL three-neck flask were put 5.4 g (21 mmol) of 9-bromoanthracene, 2.6 g (21 mmol) of phenylboronic acid, 60 mg (0.2 mmol) of palladium(II) acetate (abbreviation: Pd(OAc)2), 10 mL (20 mmol) of potassium carbonate aqueous solution (2.0 mol/L), 260 mg (0.8 mmol) of tris(o-tolyl)phosphine (abbreviation: P(o-tolyl)3), and 20 mL of 1,2-dimethoxyethane (abbreviation: DME), and then the mixture was stirred at 80° C. in a nitrogen atmosphere for 9 hours. After the reaction, a precipitated solid was collected by suction filtration, dissolved in toluene, and filtered through Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and alumina. The obtained filtrate was washed with water and saturated aqueous solution and magnesium sulfate was added so that the moisture was removed. This suspending solution was naturally filtered and the obtained filtrate was concentrated, whereby 22 g of a light-brown solid of 9-phenylanthracene, which was the object of the synthesis, was obtained in a yield of 85% (synthesis scheme (a-1)).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

5.4 g (21.1 mmol) of 9-bromoanthracene, 2.6 g (21.1 mmol) of phenylboronic acid, 60 mg (0.21 mmol) of palladium(II) acetate (abbreviation: Pd(OAc)2), 10 mL (20 mmol) of a potassium carbonate aqueous solution (2 mol/L), 263 mg (0.84 mmol) of tris(ortho-tolyl)phosphine (abbreviation: P(o-tolyl)3), and 20 mL of 1,2-dimethoxyethane (abbreviation: DME) were put in a 200 mL three neck flask, and then stirred for nine hours at 80° C. in nitrogen stream. After reaction, a precipitated solid was collected by suction filtration. Subsequently, the solid was dissolved in toluene and then filtered through florisil, celite, and alumina. After a filtrate was washed with water and saturated saline, it was dried with magnesium sulfate. After the mixture was subjected to natural filtration, when the filtrate was concentrated, 21.5 g of 9-phenylanthracene which was a target substance was obtained as a light brown solid at a yield of 85% (Synthesis scheme (b-1)).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
263 mg
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
60 mg
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Yield
85%

Synthesis routes and methods III

Procedure details

In a 200 mL three-neck flask, 6.4 g (25 mmol) of 9-bromoanthracene, 3.0 g (25 mmol) of phenylboronic acid, 0.76 g (2.5 mmol) of tri(ortho-tolyl)phosphine, 60 mL of ethylene glycol dimethyl ether (DME), and 25 mL of a 2.0 M potassium carbonate solution were placed. The mixture was degassed by being stirred under reduced pressure, and the air in the flask was replaced with nitrogen. To the mixture, 0.11 g (0.50 mmol) of palladium(II) acetate was added and stirred under nitrogen stream at 80° C. for 3 hours. After a certain period, water was added to the mixture, and an aqueous layer was extracted with toluene. The obtained extracted solution and the organic layer were combined and washed with saturated saline, and the organic layer was dried with magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. The solid was recrystallized with toluene/methonol, so that 5.8 g of target white powder was obtained in a yield of 92%.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

25.4 g (100 mmol) of 9-bromoanthracene, 12.8 g (105 mmol) of phenylboronic acid, 0.233 g (1.00 mmol) of palladium (II) acetate, and 0.913 g (3.00 mmol) of tri(ortho-tolyl)phosphine were put into a 500 mL three-necked flask. Then, the atmosphere in the flask was substituted with nitrogen. Thereafter, 100 mL of ethylene glycol dimethyl ether (abbreviation: DME) and 75 mL (150 mmol) of potassium carbonate solution (2.0 mol/L) were added to the mixture, and this mixture was refluxed at 90° C. for 6 hours to be reacted. After the reaction, a precipitate in the reaction mixture was collected by suction filtration. The obtained solid was recrystallized by a mixed solvent of chloroform and hexane; then 20.8 g of objective 9-phenylanthracene was obtained as a white powdered solid in a yield of 82%. A synthetic scheme of 9-phenylanthracene is illustrated below (synthetic scheme b-1).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0.233 g
Type
catalyst
Reaction Step One
Quantity
0.913 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

An amount of 15.14 g (58.9 mmol) of 9-bromoanthracene, 7.2 g (59 mmol) of phenylboronic acid, and 1 g of tetrakis triphenylphosphine palladium as catalysis were dissolved in a mixed solvent of 100 ml of toluene and 25 ml of ethanol. Then, 50 ml of 2M sodium carbonate solution was added to the mixed solvent and allowed to react at 90° C. for 12 hours. After the reaction was completed, the organic layer was separated and purified by column chromatography to obtain 13.65 g (53.7 mmol) of 9-phenylanthracene. The yield was 91.2%.
Quantity
15.14 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-Phenylanthracene?

A1: this compound has the molecular formula C20H14 and a molecular weight of 254.33 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies have investigated the spectroscopic properties of this compound. These include:

  • UV-Vis Spectroscopy: Used to determine its absorption characteristics and estimate its microenvironmental polarity in different solvent systems. [, ]
  • Fluorescence Spectroscopy: Used to study its excited state dynamics, including fluorescence quenching mechanisms and the influence of solvent properties on fluorescence anisotropy. [, , , , , , ]
  • Time-resolved Raman Spectroscopy: Employed to investigate the vibrational structure of its excited states. []
  • Electron Spin Resonance Spectroscopy: Used to characterize its anion radical and investigate the formation of excited high-spin states. [, ]

Q3: How does this compound behave in different solvent systems?

A: The solubility and photophysical properties of this compound are influenced by the solvent environment. For instance, its fluorescence quantum yield increases significantly in rigid matrices like poly(methyl methacrylate) compared to fluid solutions. [] It shows different solubilities in various solvents, including pressurized hot water. [] Additionally, its rotational diffusion behavior varies in different ionic liquids and organic solvents. [, , , , , , , ]

Q4: Does this compound participate in catalytic reactions?

A: While not a catalyst itself, this compound acts as a reactant in several reactions. For instance, it undergoes photodimerization in the presence of dienes like piperylene. [] It also participates in Diels-Alder reactions with dienes like 1,3-pentadiene and 1,3-cyclohexadiene. []

Q5: Is this compound involved in any photochemical reactions?

A5: Yes, this compound participates in various photochemical reactions, including:

  • Photosensitized Reduction: Acts as a photosensitizer in the reduction of sulfonium salts, contributing to a deeper understanding of electron-transfer mechanisms. []
  • Photoacid Generation: Participates in the anthracene-sensitized photodecomposition of diphenyliodonium hexafluorophosphate, leading to the generation of protons used in epoxy polymerization. []
  • Photodimerization: Undergoes photodimerization upon irradiation with piperylene, demonstrating its reactivity under specific photochemical conditions. []

Q6: Have there been computational studies on this compound?

A: Yes, computational studies have investigated the rotational barrier of the phenyl ring in this compound. These studies predicted a high rotational barrier, which was later experimentally confirmed. [, ]

Q7: What do computational studies reveal about the vibrational structure of this compound?

A: Theoretical calculations have been used to predict the vibronic 'line' spectra of this compound for both absorption and fluorescence. These calculations, based on optimized geometries of the ground (S0) and first excited singlet (S1) states, successfully reproduced the experimentally observed vibrational structure, confirming the accuracy of the calculated geometries and providing a deeper understanding of the molecule's electronic transitions. []

Q8: Is there information about the environmental impact of this compound?

A: A study investigated the bioavailability and genotoxicity of this compound in different soils, highlighting its potential environmental risks. [] This research emphasized the importance of understanding the fate and effects of such compounds in the environment.

Q9: Are there any known alternatives or substitutes for this compound in specific applications?

A: While direct replacements for this compound are not explicitly mentioned in the provided research, the studies highlight the influence of structural modifications on the molecule's properties. For instance, introducing substituents at different positions on the anthracene ring or modifying the phenyl ring can alter its photophysical and electrochemical behavior. [, , , ] This suggests that tailored derivatives of this compound could potentially serve as substitutes with improved properties for specific applications.

Q10: What are some important analytical techniques used in the study of this compound?

A10: A range of analytical techniques are employed to characterize and study this compound and its derivatives. Some key techniques include:

  • Electrochemistry: Used to determine redox potentials, investigate electron-transfer kinetics, and understand the stability of its radical ions. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure of this compound derivatives and investigate dynamic processes like hindered rotation. [, , ]
  • Gas Chromatography/Mass Spectrometry (GC/MS): Employed for the identification and quantification of this compound in complex mixtures. []
  • X-ray Crystallography: Used to determine the solid-state structure of this compound and its derivatives, providing valuable insights into their molecular geometry and packing arrangements. [, ]

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